molecular formula C16H13NO2 B6319617 2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate CAS No. 137863-67-3

2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate

Cat. No.: B6319617
CAS No.: 137863-67-3
M. Wt: 251.28 g/mol
InChI Key: YOIONNUAGGGZLN-UHFFFAOYSA-N
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Description

2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate: is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) attached to a biphenyl structure, which is further linked to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-[1,1’-biphenyl]-4-ylmethyl acetate typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure

Properties

IUPAC Name

[4-(2-cyanophenyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-12(18)19-11-13-6-8-14(9-7-13)16-5-3-2-4-15(16)10-17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIONNUAGGGZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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